Product packaging for (Rac)-POPC(Cat. No.:CAS No. 6753-55-5)

(Rac)-POPC

Cat. No.: B1240222
CAS No.: 6753-55-5
M. Wt: 760.1 g/mol
InChI Key: WTJKGGKOPKCXLL-MRCUWXFGSA-N
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Description

RN given refers to (Z)-isomer

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H82NO8P B1240222 (Rac)-POPC CAS No. 6753-55-5

Properties

CAS No.

6753-55-5

Molecular Formula

C42H82NO8P

Molecular Weight

760.1 g/mol

IUPAC Name

[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20-

InChI Key

WTJKGGKOPKCXLL-MRCUWXFGSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

Other CAS No.

26662-91-9

Synonyms

1-palmitoyl-2-oleoyl-lecithin
1-palmitoyl-2-oleoyl-phosphatidylcholine
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine
1-palmitoyl-2-oleoylphosphatidylcholine
1-palmitoyl-2-oleoylphosphatidylcholine, (R)-(Z)-isomer
1-palmotoyl-2-oleoylglycero-3-phosphocholine
1-POPC
alpha-phosphatidylcholine-beta-oleoyl-gamma-palmitoyl
beta-oleoyl-gamma-palmitoyl-L-alpha-phosphatidylcholine
palmitoyloleoylphosphatidylcholine
POPC lipid

Origin of Product

United States

Significance of Phosphatidylcholines As Major Biological Membrane Constituents

Phosphatidylcholines (PCs) are a class of phospholipids (B1166683) that represent a fundamental component of biological membranes in eukaryotic cells. stanford.edunih.gov Their structure, featuring a hydrophilic choline (B1196258) headgroup attached to a phosphate (B84403) group and a glycerol (B35011) backbone with two hydrophobic fatty acid tails, makes them amphipathic. This dual nature is crucial for the formation of the lipid bilayer, the basic structure of all cellular membranes. portlandpress.comphospholipid-research-center.com The hydrophilic heads face the aqueous environments inside and outside the cell, while the hydrophobic tails are sequestered in the interior of the membrane, creating a barrier that separates the cellular contents from the external environment. portlandpress.com

The significance of phosphatidylcholines extends beyond their structural role. They are integral to maintaining membrane fluidity and integrity, which are essential for various cellular processes. phospholipid-research-center.comnih.gov The composition of the fatty acid chains in PCs, which can vary in length and degree of saturation, plays a critical role in regulating the physical properties of membranes. nih.gov For instance, the presence of unsaturated fatty acids increases membrane fluidity. nih.gov

Furthermore, phosphatidylcholines are involved in cell signaling and metabolism. phospholipid-research-center.combiologydiscussion.com They can act as precursors for important signaling molecules. For example, the enzymatic cleavage of PCs can release diacylglycerol and arachidonic acid, which are involved in various signaling cascades. phospholipid-research-center.comshipseducation.net Phosphatidylcholines are also major components of lipoproteins, which are responsible for transporting lipids throughout the body. phospholipid-research-center.com Their metabolism is intricately linked with other lipid metabolic pathways, ensuring lipid homeostasis within the cell. biologydiscussion.com

Rationale for 1 Palmitoyl 2 Oleoylphosphatidylcholine As a Canonical Model Lipid in Membrane Biophysics

1-Palmitoyl-2-oleoylphosphatidylcholine (POPC) has emerged as a canonical model lipid in the field of membrane biophysics for several key reasons. It is a naturally abundant phospholipid in eukaryotic cell membranes and possesses a unique combination of a saturated fatty acid (palmitic acid, 16:0) at the sn-1 position and a monounsaturated fatty acid (oleic acid, 18:1) at the sn-2 position. tamu.eduwikipedia.orgorientjchem.org This asymmetric acyl chain composition is representative of a significant fraction of phospholipids (B1166683) found in biological membranes. researchgate.net

The physical properties of POPC make it an excellent mimic for studying the fundamental aspects of biological membranes. In a hydrated environment, POPC spontaneously forms stable unilamellar vesicles and lipid bilayers that are in a fluid, liquid-crystalline phase at physiological temperatures. researchgate.netrsc.org This fluidity is crucial for many membrane functions. The presence of both a saturated and an unsaturated chain gives POPC intermediate packing properties, which are thought to be representative of the complex lipid environment in a cell. frontiersin.org

POPC's well-characterized physical parameters provide a reliable baseline for a wide range of biophysical studies. biologydiscussion.comwikipedia.orgorientjchem.org Its use in creating artificial membranes, such as liposomes and nanodiscs, allows researchers to study various membrane-associated phenomena in a controlled environment. biologydiscussion.comshipseducation.netwikipedia.org These include the investigation of lipid rafts, the function of membrane proteins, and the effects of molecules like cholesterol on membrane structure and dynamics. nih.govbiologydiscussion.comwikipedia.org The commercial availability of high-purity, synthetic POPC further enhances its utility as a standard in research, ensuring reproducibility across different studies. wikipedia.orglipoid.com

Below is an interactive data table summarizing some of the key physical properties of POPC:

Historical Context of Popc Research and Its Evolution

De Novo Biosynthesis and Remodeling Pathways of Phosphatidylcholines

The synthesis of phosphatidylcholines (PCs), including 1-palmitoyl-2-oleoylphosphatidylcholine (POPC), in mammalian cells occurs through two primary pathways: the de novo Kennedy pathway and the remodeling pathway known as the Lands' cycle. nih.gov

The de novo synthesis of PC is predominantly accomplished via the CDP-choline pathway, first detailed by Kennedy and Weiss. nih.gov This process involves three main enzymatic steps:

Phosphorylation of Choline (B1196258): Choline is phosphorylated by choline kinase to produce phosphocholine (B91661). nih.gov

Formation of CDP-Choline: The enzyme CTP:phosphocholine cytidylyltransferase (CT) catalyzes the formation of cytidine (B196190) diphosphate-choline (CDP-choline) from phosphocholine and CTP. nih.gov This step is often the rate-limiting step in the pathway.

Synthesis of Phosphatidylcholine: Finally, cholinephosphotransferase (CPT) facilitates the transfer of the phosphocholine headgroup from CDP-choline to a diacylglycerol (DAG) molecule, yielding a new PC molecule. nih.gov

While the Kennedy pathway generates the basic phosphatidylcholine structure, it exhibits limited specificity for the fatty acyl chains attached to the glycerol (B35011) backbone. nih.gov The characteristic asymmetric distribution of fatty acids in many cellular phospholipids—typically a saturated fatty acid at the sn-1 position and an unsaturated one at the sn-2 position, as seen in POPC—is achieved through a subsequent remodeling process. nih.govnih.gov

This remodeling is carried out by the Lands' cycle, which involves a continuous process of deacylation and reacylation. nih.gov In this cycle, a phospholipase A2 (PLA2) enzyme first hydrolyzes the fatty acyl chain at the sn-2 position of a de novo synthesized PC molecule. nih.govnih.gov This creates a lysophosphatidylcholine (B164491) (lyso-PC) intermediate. wikipedia.orgnih.gov Subsequently, a specific acyl-CoA, such as oleoyl-CoA, is esterified to the now-vacant sn-2 position by the enzyme lysophosphatidylcholine acyltransferase (LPCAT). wikipedia.orgnih.gov This two-step remodeling ensures the precise acyl chain composition, leading to the formation of specific PC species like POPC, with palmitic acid at sn-1 and oleic acid at sn-2. nih.govnih.gov

Enzymatic Hydrolysis and Product Formation from POPC (e.g., by Phospholipases A2, C)

POPC, as a major component of cell membranes, is a substrate for various phospholipases, which are enzymes that hydrolyze phospholipids into their constituent parts. The action of these enzymes is crucial for membrane remodeling and for generating second messengers in signal transduction. usp.br The primary classes of phospholipases that act on POPC are phospholipase A2 (PLA2) and phospholipase C (PLC).

Phospholipase A2 (PLA2): These enzymes specifically catalyze the hydrolysis of the ester bond at the sn-2 position of the glycerol backbone. nih.govyoutube.com When PLA2 acts on POPC, it cleaves the oleic acid from the glycerol backbone. This reaction yields two distinct products:

1-Palmitoyl-lysophosphatidylcholine (a lyso-PC): A detergent-like molecule that can alter membrane properties and act as a signaling molecule itself. nih.govnih.gov

Oleic Acid: A free fatty acid that can be utilized in various metabolic pathways or serve as a precursor for other signaling molecules. usp.br

Phospholipase C (PLC): This class of enzymes cleaves the phosphodiester bond between the glycerol backbone and the phosphate (B84403) group. wikipedia.orgnih.gov The hydrolysis of POPC by PLC results in the formation of two key products:

1-Palmitoyl-2-oleoyl-diacylglycerol (DAG): A hydrophobic molecule that remains embedded in the cell membrane where it functions as a critical second messenger. wikipedia.orgnih.gov

Phosphocholine: The water-soluble polar headgroup, which is released into the cytosol. usp.br

The specific products generated by the enzymatic hydrolysis of POPC have significant and distinct roles in cellular processes, particularly in signaling cascades.

Table 1: Enzymatic Hydrolysis of 1-Palmitoyl-2-oleoylphosphatidylcholine (POPC)

Enzyme Family Cleavage Site on POPC Products
Phospholipase A2 (PLA2) Ester bond at the sn-2 position 1-Palmitoyl-lysophosphatidylcholine and Oleic Acid
Phospholipase C (PLC) Phosphodiester bond before the phosphate group 1-Palmitoyl-2-oleoyl-diacylglycerol (DAG) and Phosphocholine

Role of POPC and its Derivatives in Cellular Signaling Cascades

POPC and its metabolic derivatives are not merely structural components of membranes; they are active participants in a multitude of cellular signaling pathways that regulate inflammation, cell proliferation, and other physiological responses. nih.govlongdom.org

Directly, liposomes composed exclusively of POPC have been shown to trigger a significant inflammatory response in macrophages. nih.gov This exposure leads to a dramatic alteration of the cellular transcriptome, upregulating hundreds of genes. nih.gov Notably, POPC liposomes activate the NF-κB signaling pathway, a central regulator of inflammation, resulting in the increased expression and secretion of pro-inflammatory cytokines such as TNF-α and IL-6, and chemokines like CXCL1 and CXCL2. nih.gov

The derivatives of POPC hydrolysis are potent second messengers:

Lysophosphatidylcholine (LPC): Generated by PLA2, LPC is a bioactive lipid mediator implicated in inflammatory processes. nih.gov As a major component of oxidized low-density lipoprotein (oxLDL), LPC can induce the expression of adhesion molecules such as ICAM-1 and VCAM-1 on endothelial cells, a critical step in the development of atherosclerosis. nih.gov These effects are mediated through specific G protein-coupled receptors, highlighting LPC's role as an extracellular signaling molecule. nih.govresearchgate.net

Diacylglycerol (DAG): Generated by PLC, DAG is a canonical second messenger that functions within the plane of the cell membrane. nih.govnih.gov Its primary role is the recruitment and activation of protein kinase C (PKC) isozymes. nih.govsigmaaldrich.com The activation of PKC by DAG initiates a cascade of phosphorylation events that regulate a vast array of cellular processes, including cell growth, differentiation, and apoptosis. nih.govmdpi.com DAG can also activate other proteins containing a C1 domain, such as RasGRP and Munc family members, thereby integrating multiple signaling networks. nih.gov The localized production of DAG can also directly influence membrane structure and dynamics, recruiting proteins that mediate membrane tubulation and fission. nih.gov

Table 2: Signaling Roles of POPC and Its Key Derivatives

Molecule Origin Key Signaling Function(s) Mediated Through
POPC Biosynthesis / Diet Induces inflammatory gene expression. Activation of NF-κB pathway. nih.gov
Lysophosphatidylcholine (LPC) Hydrolysis by PLA2 Promotes inflammation; upregulates endothelial adhesion molecules (ICAM-1, VCAM-1). G protein-coupled receptors (e.g., G2A). nih.gov
Diacylglycerol (DAG) Hydrolysis by PLC Activates Protein Kinase C (PKC) and other C1 domain-containing proteins; modulates membrane curvature. Direct binding to PKC and other effectors. nih.govnih.gov

Lipid Transport and Exchange Mechanisms Involving POPC

The transport of POPC between different cellular membranes and throughout the body is essential for maintaining membrane homeostasis and for systemic lipid metabolism. This movement is facilitated by both non-vesicular transport mechanisms within the cell and by lipoprotein particles in the circulation.

Intracellular Transport: A key player in the non-vesicular transport of phosphatidylcholine is the Phosphatidylcholine Transfer Protein (PCTP) , also known as StAR-related lipid transfer domain protein 2 (STARD2). nih.govwikipedia.org PCTP is a soluble protein that can extract a single PC molecule, such as POPC, from a donor membrane, shield its hydrophobic acyl chains within a specialized pocket, and deliver it to an acceptor membrane. nih.govresearchgate.net This transfer mechanism is crucial for moving newly synthesized PCs from their site of synthesis in the endoplasmic reticulum to other organelles. The extraction process is an energetically costly event, and studies suggest that PCTP utilizes cation-π interactions between conserved tyrosine and tryptophan residues in its binding pocket and the choline headgroup of the PC molecule to significantly reduce the energy barrier for desorbing the lipid from the membrane. nih.gov

Systemic Transport: In the bloodstream, phospholipids like POPC are transported as integral components of lipoproteins , which are complex particles consisting of a core of triglycerides and cholesteryl esters surrounded by a monolayer of phospholipids, cholesterol, and apolipoproteins. youtube.com POPC is a constituent of various lipoprotein classes, including chylomicrons, very-low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and high-density lipoprotein (HDL). researchgate.netnih.gov

Advanced Methodologies for Investigating 1 Palmitoyl 2 Oleoylphosphatidylcholine Membrane Systems

Computational and Theoretical Approaches

Computational modeling has become an indispensable tool for studying lipid bilayers, offering a "computational microscope" to visualize and analyze molecular interactions that are often difficult to capture experimentally. illinois.edu These approaches allow for the systematic investigation of how membrane composition and environmental factors influence the behavior of POPC.

Molecular Dynamics (MD) Simulations of POPC Bilayers

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. acs.org For POPC bilayers, all-atom MD simulations provide a detailed, atomistic view of lipid dynamics, interactions, and collective properties. researchgate.net By applying classical mechanics, these simulations can predict the trajectory of every atom in the system, revealing key structural and mechanical characteristics of the membrane.

Researchers utilize force fields like CHARMM36 and OPLS3e to define the potential energy of the system, which allows for the simulation of realistic membrane behavior. acs.orgnih.gov These simulations have been used to determine fundamental properties of POPC bilayers, such as the area per lipid, bilayer thickness, and acyl chain order parameters, which describe the conformational freedom of the lipid tails. acs.orgnih.gov For example, simulations using the CHARMM36 force field have shown excellent agreement with experimental data for lipid areas. nih.gov The OPLS3e force field also accurately reproduces experimentally measured order parameters for the POPC headgroup, glycerol (B35011) backbone, and acyl tails under various conditions. acs.org

Table 1: Key Structural Properties of POPC Bilayers from MD Simulations
PropertyTypical Simulated ValueSignificance
Area per Lipid (AL)~64-68 Å2Indicates the lateral packing density of lipids in the bilayer.
Bilayer Thickness (DHH)~37-39 ÅMeasures the distance between the phosphate (B84403) groups of opposing leaflets.
Carbon-Hydrogen Order Parameter (|SCH|)Plateau region: ~0.2; decreases toward chain endQuantifies the orientational order of the acyl chains; higher values mean more order. acs.orgrsc.org
Bending Modulus (KC)~8-10 x 10-20 JRepresents the energy required to bend the membrane, indicating its rigidity. nih.gov

Monte Carlo Simulations and Coarse-Grained Models

While all-atom MD simulations provide high-resolution detail, they are computationally expensive and typically limited to smaller systems and shorter timescales. To study larger-scale phenomena like domain formation or membrane remodeling, researchers often turn to Monte Carlo (MC) simulations and coarse-grained (CG) models. nih.govmdpi.com

Coarse-graining simplifies the system by grouping several atoms into a single interaction site or "bead". researchgate.net The MARTINI force field is a popular example, where groups of 3-4 heavy atoms and their associated hydrogens are represented as one particle. nih.govresearchgate.net This reduction in complexity allows for simulations of much larger membrane patches (up to the micrometer scale) and for longer durations (microseconds to milliseconds). nih.gov CG models have been successfully used to study the self-assembly of POPC into bilayers and to investigate the effects of cholesterol, showing that it thickens the membrane and increases lipid tail order. nih.gov Inverse Monte Carlo (IMC) techniques can also be used to derive the effective interactions for a CG model directly from atomic-scale MD simulations. researchgate.net

Computational Analysis of Protein-POPC Interactions

MD simulations are crucial for understanding the intricate interactions between membrane proteins and the surrounding POPC lipids. acs.orgnih.gov These simulations can reveal how a protein embeds within the bilayer, how lipids arrange around the protein surface, and how this interplay modulates the protein's function. illinois.edunih.gov For instance, simulations have been used to compare the behavior of the KcsA potassium channel in a POPC bilayer with other proteins and membrane environments. portlandpress.com

Studies have also modeled the interaction of peptides, such as the human antimicrobial peptide LL-37, with POPC bilayers. mdpi.com These simulations show that LL-37 interacts differently with neutral POPC membranes compared to negatively charged membranes, only partially entering the POPC bilayer and losing some of its helical structure. mdpi.com This highlights the role of the specific lipid environment in mediating protein-membrane interactions. Web servers and automated tools have been developed to simplify the analysis and visualization of these complex lipid-protein interactions from simulation data. nih.gov

Spectroscopic Techniques

Spectroscopic methods provide experimental data on the structure, dynamics, and organization of POPC membrane systems, often serving to validate and complement computational findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 31P, 1H, 13C, HR-MAS NMR) for POPC Dynamics and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for studying POPC membranes in a non-destructive manner, providing detailed information on both molecular structure and dynamics under physiologically relevant conditions. nih.gov Different nuclei serve as probes for specific parts of the POPC molecule.

³¹P NMR: Since each phospholipid contains one phosphorus atom, ³¹P NMR is highly selective for the lipid headgroup. researchgate.net It provides information on the orientation of the headgroup, the phase state of the lipid assembly (e.g., lamellar, hexagonal), and the rotational diffusion of the phosphate moiety. researchgate.netnih.gov ³¹P NMR relaxation measurements can quantify the speed of molecular motions, revealing that rotational diffusion in POPC is slower than in lipids with two unsaturated chains, like dioleoylphosphatidylcholine (DOPC). nih.gov

¹H and ¹³C NMR: ¹H and ¹³C NMR provide detailed information about the entire POPC molecule, including the acyl chains and glycerol backbone. researchgate.netnih.gov Solid-state ¹H-¹³C NMR can be used to experimentally determine the carbon-hydrogen bond order parameters (|SCH|) for nearly every segment of the POPC molecule. rsc.org These experiments have shown that adding cholesterol causes the POPC acyl chains to adopt a more extended and ordered conformation, while the polar headgroup's orientation remains largely unaffected. rsc.org

High-Resolution Magic Angle Spinning (HR-MAS) NMR: This technique can significantly improve spectral resolution for samples in a semi-solid state, such as multilamellar vesicles (MLVs). nih.gov HR-MAS NMR studies on POPC have demonstrated the ability to resolve signals that would otherwise overlap, allowing for a more detailed characterization of different liposome (B1194612) structures like MLVs and large unilamellar vesicles (LUVs). researchgate.netnih.gov

Table 2: Information Derived from Different NMR Nuclei for POPC Analysis
NMR Nucleus/TechniquePrimary Information ObtainedReference
³¹P NMRHeadgroup orientation, phase behavior (lamellar vs. non-lamellar), rotational dynamics. researchgate.netnih.govchemrxiv.org
¹H NMRAcyl chain dynamics, chemical shift assignment, characterization of different liposome types (SUVs, LUVs, MLVs). researchgate.netnih.gov
¹³C NMRSegmental order parameters (|SCH|) of acyl chains and glycerol backbone, conformational details. rsc.orgnih.govnih.gov
HR-MAS NMRHigh-resolution spectra of semi-solid samples (e.g., MLVs), resolving overlapping signals. researchgate.netnih.gov

Electron Spin Resonance (ESR) Spectroscopy for Membrane Organization and Dynamics

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is another key spectroscopic technique for probing membrane dynamics. It relies on introducing a molecule with an unpaired electron, known as a spin label (often a nitroxide), into the POPC membrane. rsc.orgresearchgate.net The ESR spectrum of this probe is highly sensitive to its mobility and orientation, providing insights into the fluidity, order, and organization of its local lipid environment. nih.gov

ESR studies can characterize the effects of mixing different lipids, such as POPC and phosphatidylserine (B164497) (POPS). nih.gov These experiments have demonstrated the high sensitivity of ESR to subtle changes in acyl chain ordering and dynamics, revealing increased disorder in the end-chain region when POPC and POPS are mixed. nih.gov The technique is suited for studying fast dynamics, with a time scale in the nanosecond range. By using spin labels attached to different positions on a lipid molecule (e.g., 5-PC or 16-PC), researchers can map the order and dynamics profile along the length of the acyl chain. nih.gov This method has also been used to monitor the effects of peptides on POPC membrane organization, detecting the presence of a homogeneous membrane environment. rsc.org

Fluorescence Spectroscopy for Probing Lipid Interactions and Membrane Permeability

Fluorescence spectroscopy is a highly sensitive and non-invasive technique used to investigate the molecular interactions and dynamic properties of lipid membranes. By employing extrinsic fluorescent probes that partition into the lipid bilayer, detailed information about the local environment, lipid packing, membrane fluidity, and permeability of 1-Palmitoyl-2-oleoylphosphatidylcholine (POPC) membrane systems can be obtained. The photophysical properties of these probes, such as their emission spectra, fluorescence lifetime, and anisotropy, are exquisitely sensitive to changes in their surroundings.

A variety of fluorescent probes are utilized to study different aspects of POPC membranes. Probes like Laurdan and Prodan are sensitive to the polarity of the lipid-water interface, providing insights into lipid packing and hydration. Other probes, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) and its derivatives, are used to assess the hydrophobic core's fluidity. Furthermore, fluorescence quenching and leakage assays employing probes like NBD-PE and calcein (B42510) are instrumental in determining membrane permeability and integrity.

Probing Lipid Interactions and Membrane Order with Environment-Sensitive Probes

The local lipid environment and the degree of order within the POPC bilayer can be effectively monitored using probes whose fluorescence characteristics are dependent on the polarity and viscosity of their immediate surroundings.

Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene): Laurdan is a widely used fluorescent probe that localizes at the hydrophobic-hydrophilic interface of the lipid bilayer. Its emission spectrum is particularly sensitive to the degree of water penetration into the bilayer, which is directly related to the lipid packing density. In more ordered, tightly packed membranes, there is less water penetration, and Laurdan exhibits a blue-shifted emission. Conversely, in more disordered, loosely packed membranes, increased water penetration leads to a red-shifted emission. mdpi.compku.edu.cn This spectral shift is quantified by the Generalized Polarization (GP) value, which provides a measure of membrane order. mdpi.com For instance, in fully hydrated POPC bilayers at room temperature, which are in a fluid, disordered state, Laurdan displays an emission maximum centered at approximately 480 nm. mdpi.com

Prodan (6-propionyl-2-(dimethylamino)naphthalene): Similar to Laurdan, Prodan is a polarity-sensitive probe. nih.gov However, due to its shorter acyl chain, it resides closer to the membrane surface. researchgate.net This positioning makes Prodan particularly sensitive to polarity changes in the glycerol backbone and headgroup region of the POPC bilayer. researchgate.net The fluorescence emission of Prodan in POPC vesicles is influenced by the phase state of the lipid, with distinct emission maxima in the gel and liquid-crystalline phases. researchgate.net The partitioning of Prodan between the aqueous phase and the lipid bilayer is also dependent on the membrane's physical state, with a preferential partitioning into the more disordered liquid-crystalline phase. researchgate.net

DPH (1,6-diphenyl-1,3,5-hexatriene): DPH is a hydrophobic probe that embeds deep within the acyl chain region of the lipid bilayer. Its utility lies in the measurement of fluorescence anisotropy, which is inversely related to the rotational mobility of the probe. malvernpanalytical.com In a more fluid, disordered membrane like POPC, DPH can rotate more freely, resulting in a lower fluorescence anisotropy value. Conversely, in a more ordered and viscous membrane, its rotation is hindered, leading to a higher anisotropy value. This makes DPH an excellent tool for quantifying the "fluidity" of the membrane's hydrophobic core. ut.ac.ir Studies on POPC liposomes have utilized DPH to characterize the baseline fluidity of this unsaturated lipid bilayer.

Fluorescent ProbeProperty MeasuredTypical Value/Observation in POPC MembranesReference(s)
LaurdanEmission Maximum~480 nm in fully hydrated, fluid phase mdpi.com
ProdanEmission MaximumSensitive to phase state, partitions preferentially into liquid-crystalline phase researchgate.netresearchgate.net
DPHFluorescence AnisotropyLow anisotropy, indicative of a fluid membrane

Assessing Membrane Permeability

Fluorescence-based assays are powerful tools for quantifying the permeability of POPC vesicles. These assays typically involve encapsulating a fluorescent dye within the liposomes at a concentration where its fluorescence is self-quenched. The leakage of the dye into the external medium results in its dilution and a subsequent increase in fluorescence, which can be monitored over time.

Calcein Leakage Assay: Calcein is a water-soluble fluorophore that is commonly used in leakage assays. researchgate.net When encapsulated at high concentrations (e.g., 50-100 mM) inside POPC vesicles, its fluorescence is significantly quenched. ucm.es If the membrane's integrity is compromised, for example by the addition of a membrane-perturbing agent, calcein is released into the surrounding buffer, leading to de-quenching and a measurable increase in fluorescence intensity. ucm.esresearchgate.net The rate of this fluorescence increase is directly proportional to the rate of leakage, providing a quantitative measure of membrane permeabilization. researchgate.net This assay has been employed to study the effects of various molecules, such as antimicrobial peptides, on the permeability of POPC membranes. fau.de

NBD-PE Quenching Assays: N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE) is a fluorescently labeled phospholipid that can be incorporated into POPC bilayers. technologynetworks.com Its fluorescence can be quenched by various molecules, including other lipids or water-soluble quenchers. researchgate.netnih.gov In one application, the transfer of NBD-PE from labeled donor vesicles to unlabeled acceptor vesicles can be monitored by the decrease in NBD fluorescence due to de-quenching upon dilution in the acceptor membrane. This provides a means to study the kinetics of lipid transfer between vesicles. Furthermore, the accessibility of NBD-PE to membrane-impermeant quenchers can be used to assess the integrity of the outer leaflet of the vesicle membrane. researchgate.net

AssayPrincipleApplication in POPC SystemsReference(s)
Calcein LeakageDe-quenching of encapsulated calcein upon releaseQuantifying membrane permeabilization induced by peptides or other agents ucm.esresearchgate.netfau.de
NBD-PE QuenchingQuenching of NBD fluorescence by quenchers or changes in local environmentStudying lipid transfer kinetics and membrane integrity researchgate.netnih.gov

Scattering, Microscopy, and Calorimetric Techniques

X-ray Diffraction and Small-Angle X-ray Scattering (SAXS) for Bilayer Structure

In a typical experiment, a beam of X-rays is directed at a sample of hydrated POPC, which can be in the form of multilamellar vesicles (MLVs) or oriented stacks of bilayers. The electrons in the lipid and water molecules scatter the X-rays, creating a diffraction or scattering pattern that is recorded by a detector. researchgate.net The analysis of this pattern reveals the periodic structure of the lipid assemblies. For MLVs, the scattering pattern consists of a series of sharp Bragg peaks, from which the lamellar repeat distance (D), or the combined thickness of the bilayer and the adjacent water layer, can be determined. researchgate.net

By analyzing the intensities of these Bragg peaks, it is possible to reconstruct the one-dimensional electron density profile of the POPC bilayer. nih.govfau.de This profile shows the distribution of electron density along the bilayer normal and reveals distinct features corresponding to the electron-rich phosphate headgroups and the electron-deficient hydrocarbon core. ucm.es From the electron density profile, key structural parameters such as the headgroup-to-headgroup distance (DHH) and the thickness of the hydrophobic core (2DC) can be accurately determined.

Wide-Angle X-ray Scattering (WAXS), which analyzes scattering at larger angles, provides information about the lateral packing of the lipid acyl chains. For POPC in its biologically relevant fluid (Lα) phase, WAXS typically shows a broad, diffuse peak, indicative of the disordered, liquid-like nature of the hydrocarbon chains. researchgate.net

The combination of these structural parameters allows for the calculation of other important properties, such as the area per lipid (AL). The area per lipid is a crucial parameter for understanding membrane packing, fluidity, and interactions with other molecules. For a pure POPC bilayer in the fluid phase at full hydration, SAXS studies have provided consistent values for these structural parameters.

Structural ParameterSymbolTypical Value for POPCReference(s)
Lamellar Repeat DistanceD~64 Å
Bilayer ThicknessDB~37 Å researchgate.net
Headgroup-to-Headgroup DistanceDHH~38 Å researchgate.net
Hydrophobic Thickness2DC~27 Å researchgate.net
Area per LipidAL~65 Ų researchgate.net

SAXS is also highly sensitive to changes in the POPC bilayer structure induced by the incorporation of other molecules, such as cholesterol, peptides, or drugs. For example, the addition of molecules that order the acyl chains typically leads to an increase in bilayer thickness and a decrease in the area per lipid, which are readily quantifiable by SAXS. researchgate.net Conversely, molecules that disrupt lipid packing can cause a decrease in bilayer thickness and an increase in the area per lipid. Therefore, X-ray scattering techniques are indispensable for a detailed structural characterization of POPC membrane systems and their interactions with various biologically relevant molecules.

Small-Angle Neutron Scattering (SANS) for Lipid Transfer Dynamics

Small-Angle Neutron Scattering (SANS) is a powerful technique for studying the structure and dynamics of soft matter systems, including lipid membranes. researchgate.net It is particularly well-suited for investigating the structure of 1-Palmitoyl-2-oleoylphosphatidylcholine (POPC) vesicles and can, in principle, be adapted to study the dynamics of processes such as lipid transfer between vesicles. researchgate.net The fundamental principle of SANS is similar to that of SAXS, where the scattering pattern of neutrons from a sample provides information about its structure. However, a key advantage of SANS is the ability to use isotopic substitution, particularly the replacement of hydrogen (¹H) with deuterium (B1214612) (²H or D), to manipulate the scattering contrast. fau.de

Neutrons scatter from atomic nuclei, and the scattering length, which determines the scattering intensity, is different for hydrogen and deuterium. This allows for "contrast variation" or "contrast matching," where specific components of a system can be made "invisible" to the neutrons by matching their scattering length density to that of the solvent (typically a mixture of H₂O and D₂O). fau.de This capability is invaluable for studying multi-component systems like lipid vesicles in solution.

In the context of POPC membranes, SANS is frequently used to determine structural parameters such as bilayer thickness, area per lipid, and vesicle size and lamellarity. researchgate.netresearchgate.net By using deuterated lipids (e.g., with deuterated acyl chains or headgroups) in combination with contrast variation, specific parts of the bilayer can be highlighted. For instance, by matching the solvent to the scattering length density of the lipid headgroups, the scattering from the hydrophobic core can be isolated, providing a very precise measure of its thickness.

While SANS is predominantly a structural technique, time-resolved SANS (TR-SANS) experiments can be used to study dynamic processes that occur on the timescale of seconds to hours. researchgate.net For investigating lipid transfer dynamics in POPC systems, a typical TR-SANS experiment would involve two populations of vesicles: one made of hydrogenated POPC and another of deuterated POPC. These two vesicle populations would be mixed, and the SANS signal would be monitored over time. The exchange of lipid molecules between the vesicles would lead to a change in the scattering contrast of each population, which would be reflected in the time-evolution of the SANS pattern.

By analyzing the rate of change of the scattering signal, it is possible to extract kinetic information about the lipid transfer process. For example, one could determine the rate constant for the transfer of POPC monomers between vesicles. This approach can provide insights into the mechanism of lipid exchange, such as whether it occurs through the aqueous phase via monomer diffusion or during transient vesicle collisions.

However, it is important to note that while the principles of using SANS for studying lipid transfer dynamics are well-established, such studies on POPC systems are not as commonly reported as structural investigations. Fluorescence-based methods are often the preferred choice for kinetic studies of lipid transfer due to their high sensitivity and temporal resolution. Nevertheless, SANS offers a unique, non-invasive, and label-free approach that can provide complementary information to other techniques.

SANS ApplicationPrincipleInformation Gained for POPC SystemsReference(s)
Structural CharacterizationContrast variation with deuterated lipidsPrecise determination of bilayer thickness, area per lipid, and vesicle lamellarity fau.deresearchgate.netresearchgate.net
Lipid Transfer Dynamics (TR-SANS)Monitoring changes in scattering from mixed populations of H- and D-labeled vesiclesPotential to measure rates and mechanisms of inter-vesicle lipid exchange researchgate.net

Atomic Force Microscopy (AFM) for Membrane Surface and Mechanical Properties

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of surfaces at the nanometer scale. researchgate.net It has become an indispensable tool for studying the surface topography and mechanical properties of biological samples, including lipid bilayers, under physiological conditions. For 1-Palmitoyl-2-oleoylphosphatidylcholine (POPC) membrane systems, AFM provides direct visualization of the membrane surface and allows for the quantification of its mechanical characteristics. researchgate.net

Beyond imaging, AFM can be operated in a force spectroscopy mode to probe the mechanical properties of the membrane. researchgate.net In this mode, the AFM tip is brought into contact with the membrane and then indented into it or retracted from it. By measuring the force applied to the cantilever as a function of the indentation depth, a force-distance curve is generated. researchgate.net The analysis of these curves provides a wealth of information about the membrane's nanomechanical properties.

For POPC vesicles or supported bilayers, AFM force spectroscopy can be used to determine:

Young's Modulus (E): This parameter quantifies the in-plane stiffness or elasticity of the membrane. A higher Young's modulus indicates a more rigid membrane. researchgate.net For a fluid-phase lipid like POPC, the Young's modulus is relatively low compared to gel-phase lipids.

Bending Rigidity (kC): This property describes the energy required to bend the membrane and is a measure of its flexibility. researchgate.net

Breakthrough Force: This is the force required for the AFM tip to puncture the lipid bilayer. researchgate.net It is a measure of the membrane's resilience and stability. The breakthrough force for lipid bilayers typically ranges from 1 to 50 nN. researchgate.net

These mechanical properties are highly sensitive to the lipid composition and the physical state of the membrane. For instance, the incorporation of cholesterol into a POPC bilayer is known to increase its stiffness and bending rigidity, which can be quantified by AFM. ucm.es Similarly, the interaction of peptides or proteins with a POPC membrane can lead to changes in its surface morphology and mechanical properties, such as the formation of pores or areas of membrane thinning, which are readily detectable by AFM. fau.de

Mechanical PropertyDescriptionTypical Range for Lipid BilayersReference(s)
Young's Modulus (E)In-plane stiffness/elasticity10-100 MPa researchgate.net
Bending Rigidity (kC)Resistance to bending10-100 kBT researchgate.net
Breakthrough ForceForce required to puncture the bilayer1-50 nN researchgate.net

Freeze-Fracture Electron Microscopy for Liposome Morphology

Freeze-Fracture Electron Microscopy (FFEM) is a powerful technique for visualizing the internal structure of biological and model membranes, including liposomes composed of 1-Palmitoyl-2-oleoylphosphatidylcholine (POPC). ut.ac.ir This method provides high-resolution, three-dimensional views of membrane morphology, revealing details about vesicle size, shape, lamellarity, and the organization of intramembrane components. researchgate.net

The FFEM procedure involves several key steps. First, a suspension of POPC liposomes is rapidly frozen in a cryogen like liquid propane, a process known as cryofixation. researchgate.net This rapid freezing vitrifies the water and preserves the structure of the liposomes in a near-native state, preventing the formation of damaging ice crystals. The frozen sample is then transferred to a high-vacuum chamber and fractured with a cold knife. The fracture plane tends to follow the path of least resistance, which in the case of lipid bilayers is the hydrophobic core between the two leaflets. ut.ac.ir This splitting of the bilayer exposes the inner fracture faces: the protoplasmic (P) face, which is the inner leaflet of the outer monolayer, and the exoplasmic (E) face, which is the outer leaflet of the inner monolayer.

After fracturing, a thin layer of platinum and carbon is evaporated onto the exposed fracture surface at an angle. researchgate.net This creates a high-resolution replica of the surface topography. The underlying biological material is then digested away, and the metal replica is viewed in a transmission electron microscope (TEM). The resulting images show a detailed view of the liposome morphology.

For POPC liposomes, FFEM can reveal several important features:

Lamellarity: The technique can clearly distinguish between unilamellar vesicles (ULVs), which consist of a single bilayer, and multilamellar vesicles (MLVs), which are composed of multiple concentric bilayers. mdpi.com In MLVs, the fracture plane can jump between adjacent bilayers, revealing the stacked lamellar structure.

Size and Shape: FFEM provides accurate measurements of the size distribution and shape of the liposomes in the population. researchgate.net POPC liposomes prepared by methods like extrusion are typically observed as spherical vesicles of a relatively uniform size.

Fracture Face Morphology: The appearance of the fracture faces provides information about the physical state of the lipid bilayer. In the fluid, liquid-crystalline phase, which is the case for POPC at room temperature, the fracture faces are typically smooth and devoid of regular patterns. mdpi.com This contrasts with the rippled or banded patterns often observed for lipids in the gel phase.

Membrane Fusion and Interactions: FFEM can capture snapshots of dynamic processes such as vesicle fusion. Intermediate structures formed during the fusion of liposomes can be visualized, providing insights into the mechanisms of membrane merger. researchgate.net

Differential Scanning Calorimetry (DSC) for Phase Transition Characterization

Differential Scanning Calorimetry (DSC) is a fundamental thermodynamic technique used to measure the heat changes that occur in a sample as a function of temperature. researchgate.net It is an invaluable tool for characterizing the phase transitions of lipid bilayers, providing quantitative information about the temperature, enthalpy, and cooperativity of these transitions. researchgate.net For 1-Palmitoyl-2-oleoylphosphatidylcholine (POPC), DSC is used to determine the characteristics of its main phase transition from the gel (Lβ) phase to the liquid-crystalline (Lα) phase.

In a DSC experiment, a sample of hydrated POPC liposomes and a reference sample (typically the buffer in which the liposomes are suspended) are heated or cooled at a constant rate. The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature. When the POPC bilayer undergoes a phase transition, it absorbs (during heating) or releases (during cooling) a specific amount of heat, which is detected as a peak in the DSC thermogram. researchgate.net

The analysis of the DSC thermogram for POPC provides several key thermodynamic parameters:

Main Phase Transition Temperature (Tm): This is the temperature at which the peak of the transition occurs. It represents the temperature at which the bilayer melts from the ordered gel phase to the disordered liquid-crystalline phase. For pure POPC, the Tm is below 0°C, reflecting the presence of the unsaturated oleoyl (B10858665) chain which disrupts tight packing of the acyl chains. researchgate.net

Enthalpy of Transition (ΔH): This is the area under the transition peak and represents the amount of heat absorbed or released during the phase transition. technologynetworks.com The enthalpy is related to the change in the van der Waals interactions between the acyl chains as they transition from a tightly packed, ordered state to a more mobile, disordered state.

Peak Width at Half-Height (ΔT1/2): This parameter is a measure of the cooperativity of the transition. A narrow peak indicates a highly cooperative transition where the lipid molecules transition from gel to liquid-crystalline phase over a small temperature range. A broader peak suggests a less cooperative transition.

The phase transition behavior of POPC is sensitive to its environment and the presence of other molecules in the bilayer. For example, the addition of salts can shift the Tm to higher temperatures, indicating a stabilization of the gel phase. researchgate.net Similarly, the incorporation of cholesterol into a POPC bilayer has a profound effect on its phase transition, typically leading to the broadening and eventual disappearance of the main transition peak as the membrane enters a liquid-ordered (Lo) phase.

Thermodynamic ParameterSymbolTypical Value for POPCReference(s)
Main Phase Transition TemperatureTm-2.5 °C researchgate.net
Enthalpy of TransitionΔH5.8 kcal/mol researchgate.net

By providing quantitative data on the energetics of lipid phase transitions, DSC is a crucial technique for understanding the physical state of POPC membranes and how it is modulated by various factors, which in turn influences the membrane's biological function.

Preparation and Characterization of Model Membrane Systems

The study of 1-Palmitoyl-2-oleoylphosphatidylcholine (POPC) in biophysical and biomedical research relies heavily on the use of model membrane systems. These artificial structures mimic the lipid bilayer of cellular membranes, providing a controlled environment to investigate membrane properties and interactions. The following sections detail advanced methodologies for preparing and characterizing key POPC-based model systems.

Methodologies for Liposome and Vesicle Formation (e.g., Extrusion, Supercritical CO2)

Liposomes and vesicles are spherical structures composed of one or more lipid bilayers enclosing an aqueous core. They are widely used as mimics of cellular membranes. nih.gov Due to its structural similarity to mammalian phospholipids (B1166683), POPC is a foundational component in the formation of these model systems. A variety of techniques have been developed to produce POPC vesicles, each with specific advantages concerning size homogeneity, lamellarity, and stability. nih.gov

Extrusion: This is a common and robust method for producing unilamellar vesicles of a controlled size. lbl.govnih.gov The process begins with the hydration of a dried lipid film, which includes POPC and potentially other lipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE) and cholesterol, to form multilamellar vesicles (MLVs). nih.govjove.com This suspension is then repeatedly forced through a polycarbonate membrane with a defined pore size. lbl.govgoogle.com This procedure has advantages over older methods like sonication because it allows for the production of liposomes in different, well-defined size ranges with a narrow size distribution. google.com The number of passes through the membrane and the applied pressure are critical parameters that influence the final vesicle characteristics. nih.gov For instance, a constant pressure-controlled system allows for the consistent production of nano-sized vesicles. nih.govjove.com Research has shown that optimal pressures vary with the desired vesicle size; for example, pressures of 400-500 psi are used for 30 nm pores, while 125 psi is suitable for 100 nm pores. nih.govjove.com This method is effective for creating large unilamellar vesicles (LUVs) with dimensions corresponding to the filter's pore size. nih.gov

Table 1: Parameters for POPC-Containing Liposome Preparation by Extrusion
Desired Vesicle DiameterMembrane Pore SizeApplied Nitrogen PressureNumber of PassesReference
~30 nm30 nm400-500 psi5 nih.govjove.com
~100 nm100 nm125 psi5 nih.govjove.com
~400 nm400 nm25 psi2 nih.govjove.com

Supercritical Carbon Dioxide (CO2) Method: This technique offers an alternative to traditional methods, avoiding the use of organic solvents. researchgate.net The Supercritical assisted liposome formation (SuperLip) process has been shown to produce liposomes with controlled nanometric diameters. In one approach, liposomes are formed by depressurization of a supercritical phase. fao.org Studies investigating the effects of pressure, temperature, and depressurization rate found that pressures over 200 bar yielded uniform, spherical vesicles. fao.org These liposomes demonstrated good stability, with limited size change (less than 5%) over four weeks of storage. fao.org The supercritical CO2 method is advantageous for its potential scalability and ability to produce liposomes with high homogeneity in a single step, unlike conventional methods that often require a secondary processing step like extrusion. nih.govnih.gov Optimization of parameters in the SuperLip process has resulted in high encapsulation efficiencies for hydrophilic drugs.

Other Methods: A straightforward approach for generating small (32-36 nm diameter), stable, and homogeneous unilamellar POPC vesicles involves the dilution of 1-palmitoyl-2-oleoyl-phosphatidylcholine (POPC)/dihexanoyl phosphatidylcholine (DHPC) bicelle mixtures. nih.gov This method avoids the need for specialized equipment and produces vesicles that are resistant to alterations from freeze-thaw cycles. nih.gov

Fabrication and Properties of Supported Lipid Bilayers (SLBs) containing POPC

Supported lipid bilayers (SLBs) are planar lipid membranes formed on a solid substrate, serving as robust models of the cell surface. nih.govnih.gov They are compatible with a wide array of surface-sensitive analytical techniques. researchgate.net

Fabrication: The most common method for forming SLBs is through the fusion of unilamellar vesicles onto a hydrophilic surface, such as silicon dioxide, mica, or gold. researchgate.netutwente.nlnih.gov When a solution of POPC vesicles is introduced to a suitable substrate, the vesicles adsorb, rupture, and fuse to form a continuous, single bilayer. researchgate.netutwente.nl The presence of calcium ions (CaCl2) in the buffer can be crucial, as it promotes the formation of larger and more uniform bilayer patches, particularly for lipid mixtures containing cholesterol. nih.gov

An alternative, versatile technique is the solvent-assisted lipid bilayer (SALB) method. nih.gov This approach involves depositing lipids from a water-miscible organic solvent (like isopropanol) onto the substrate, followed by a gradual exchange of the solvent with an aqueous buffer, which triggers the self-assembly of the bilayer. nih.gov The SALB method is advantageous as it can be used to form SLBs on a wider variety of surfaces and with lipid compositions that are not amenable to the vesicle fusion technique. nih.gov

Properties and Characterization: The quality and physical properties of POPC-containing SLBs are assessed using techniques like Quartz Crystal Microbalance with Dissipation (QCM-D) and Fluorescence Recovery After Photobleaching (FRAP). QCM-D monitors the vesicle adsorption and fusion process in real-time by measuring changes in frequency (Δf) and dissipation (ΔD). nih.gov The formation of a complete bilayer is typically indicated by a final frequency shift of approximately -26 Hz. nih.gov

FRAP is used to measure the lateral mobility of lipid molecules within the bilayer, a key characteristic of biological membranes. nih.gov In a typical FRAP experiment on a POPC SLB on glass, lipids exhibit high lateral diffusivity (D ≈ 1.55 µm²/s) and nearly complete fluorescence recovery (R ≈ 99.7%), indicating a fluid and continuous bilayer with very few immobile obstacles or unruptured vesicles. nih.gov The thickness of a fluid POPC SLB has been reported to be approximately 31 Å for the hydrophobic core and 8 Å for the headgroup region. acs.org Studies on mixed bilayers of POPC and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) have shown that the resulting SLBs are systematically enriched with POPC compared to the initial vesicle composition. researchgate.net

Table 2: Characterization of POPC-Containing Supported Lipid Bilayers
Lipid CompositionSubstrateTechniqueParameterValueReference
POPCSiO2QCM-DFinal Δf~ -26 Hz nih.gov
POPCGlassFRAPDiffusion Coefficient (D)1.55 µm²/s nih.gov
POPCGlassFRAPRecovery (R)99.7% nih.gov
POPCNot SpecifiedNot SpecifiedCore Thickness31 Å acs.org
POPCNot SpecifiedNot SpecifiedHeadgroup Thickness8 Å acs.org

Development and Application of POPC-based Nanodiscs and Discoidal Lipid Nanoparticles

Lipid nanodiscs are another class of model membranes that provide a native-like bilayer environment for studying membrane proteins. jst.go.jpnih.gov These are discoidal, water-soluble patches of a lipid bilayer, encircled and stabilized by an amphipathic helical protein belt, known as a membrane scaffold protein (MSP). researchgate.netnih.gov

Development: The formation of nanodiscs is a self-assembly process. nih.gov It involves incubating detergent-solubilized phospholipids, such as POPC, with a specific MSP construct. nih.govnih.gov The ratio of MSP to lipid is a critical parameter that must be empirically determined to ensure the formation of stable, monodisperse nanodiscs. chemrxiv.orgmdpi.com For example, an optimal POPC-to-MSP1D1 molar ratio is often cited as 65:1. nih.gov Different MSP constructs can be used to create nanodiscs of varying diameters, allowing the system to be tailored to the specific membrane protein being studied. nih.govacs.org Following assembly, the detergent is removed, typically using adsorbent beads or dialysis, which triggers the formation of the final nanodisc structure. nih.gov

Application: POPC is one of the most widely used lipids for nanodisc reconstitution. nih.gov Nanodiscs can be prepared with complex lipid mixtures to better mimic the diversity of biological membranes. nih.gov For instance, nanodiscs containing POPC, 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS), and cholesterol have been prepared to mimic the composition of the plasma membrane. nih.gov These systems are invaluable for the functional and structural analysis of membrane proteins. jst.go.jpnih.gov They provide a more native-like environment than detergent micelles and are compatible with a range of biophysical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and native mass spectrometry. jst.go.jpchemrxiv.org Studies have shown that the lipid composition of the nanodisc can significantly influence the function of incorporated proteins. For example, the coupling of the Gq protein to the neurotensin (B549771) receptor NTS1 was found to be dependent on the amount of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) in POPC/POPG nanodiscs. acs.org

Table 3: Examples of POPC-Based Nanodisc Systems and Applications
Lipid CompositionMSP ConstructKey Finding/ApplicationReference
POPCMSP1D1Optimal reconstitution ratio of 65:1 (Lipid:MSP) nih.gov
POPC / POPG (1:1)MSP1DUsed to reconstitute the A2A receptor for structural studies. mdpi.com
POPC / POPS / Cholesterol (72:20:8)Not SpecifiedMimics plasma membrane; showed preferential incorporation of GPCRs. nih.gov
POPC / POPG (various ratios)Not SpecifiedDemonstrated that G-protein coupling to the NTS1 receptor is modulated by POPG content. acs.org
POPC / DMPC (1:1)Not SpecifiedIncorporation of Cytochrome P450 3A4 showed increased thermal stability compared to single-lipid nanodiscs. nih.gov

Role of 1 Palmitoyl 2 Oleoylphosphatidylcholine in Biological and Pathophysiological Research Models

Mechanisms of Membrane Disruption and Permeabilization in POPC Systems (e.g., by Antimicrobial Peptides, Pore-Forming Toxins)

1-Palmitoyl-2-oleoylphosphatidylcholine (POPC) is a cornerstone in the construction of model lipid bilayers for studying how various agents disrupt and permeabilize cell membranes. These models are instrumental in understanding the mechanisms of action for a range of molecules, including antimicrobial peptides (AMPs) and pore-forming toxins (PFTs).

Antimicrobial peptides are a class of molecules that form a critical part of the innate immune response. jmb.or.kr Their efficacy often stems from their ability to selectively target and disrupt microbial membranes. Research using POPC-containing model membranes has shed light on these mechanisms. For instance, a study on a peptide derived from the human cathelicidin (B612621) LL37, specifically the LL7-27 segment, demonstrated that it induces significant disruption of lipid bilayers composed of POPC and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG). nih.gov ³¹P NMR spectra revealed that LL7-27 causes substantial perturbation of the POPC/POPG bilayer structure, which aligns with its ability to cause dye leakage from these vesicles. nih.gov This suggests a "carpet-type" mechanism where the peptide accumulates on the membrane surface before disrupting it. nih.gov Other studies have shown that AMPs can operate through various models, including the barrel-stave, toroidal, or carpet mechanisms, to compromise the integrity of the microbial membrane. jmb.or.kr The interaction and subsequent disruption are often dependent on the lipid composition, with anionic lipids like POPG enhancing the binding of cationic AMPs. acs.orgnih.gov

Pore-forming toxins, secreted by pathogenic bacteria, represent another class of membrane-disrupting agents. frontiersin.org These toxins typically exist as soluble monomers that, upon binding to a target membrane, oligomerize to form pores, leading to cell lysis. frontiersin.orgnih.gov The process involves binding to the membrane, insertion into the lipid bilayer, and assembly into a pore structure. nih.gov Model systems using POPC have been crucial in dissecting these steps. For example, studies on γ-hemolysin have shown that the initial binding of the toxin monomers is influenced by the membrane composition. biorxiv.org While pure POPC membranes showed less binding, the inclusion of cholesterol in POPC bilayers significantly increased the absorption of the toxin, a key initial step in pore formation. biorxiv.org The pores formed by these toxins can be protein-lined or toroidal, where both lipids and protein segments line the pore. researchgate.net The physical properties of the POPC membrane, such as its fluidity, can influence the structure and organization of the pores formed by toxins like listeriolysin O (LLO). frontiersin.org

The following table summarizes the effects of selected membrane-disrupting agents on POPC-containing model systems:

AgentModel SystemObserved EffectProposed Mechanism
LL7-27 (AMP) POPC/POPG (3:1) vesiclesSubstantial disruption of bilayer structure, dye leakage. nih.govCarpet-type mechanism. nih.gov
VG16 (AMP) POPC/POPG lipid vesiclesForms a loop-like structure in the membrane. nih.govDetergent-like fragmentation of the membrane. nih.gov
γ-Hemolysin (PFT) POPC:Cholesterol (1:1) liposomesIncreased toxin binding and membrane permeabilization compared to pure DOPC. biorxiv.orgEnhanced protein adsorption on the bilayer. biorxiv.org
Lysenin (PFT) Artificial lipid membranesForms channels that allow passage of non-permeant molecules. mdpi.comControlled permeabilization through channel formation. mdpi.com

Impact of Oxidative Stress and Lipid Peroxidation on POPC Membrane Integrity and Function

POPC's unsaturated oleoyl (B10858665) chain makes it a prime target for reactive oxygen species (ROS), leading to lipid peroxidation, a process central to oxidative stress-related cell damage. nih.govtue.nl The oxidation of POPC can significantly alter the structural and functional integrity of the membrane.

Studies have shown that even low levels of ozone can selectively oxidize the C=C double bonds in the oleoyl chain of POPC monolayers. nih.gov This leads to the formation of oxidized lipids that initially reorient within the membrane before gradually dissolving into the aqueous solution, thereby compromising the monolayer's stability. nih.gov

At the bilayer level, the introduction of oxidized POPC derivatives, such as 1-palmitoyl-2-(9'-oxo-nonanoyl)-sn-glycero-3-phosphocholine (PoxnoPC) and 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PazePC), has profound effects. nih.govtue.nl Atomistic molecular dynamics simulations have revealed that these oxidized lipids alter key membrane properties. nih.govtue.nl PazePC, with its terminal carboxylic acid, tends to bend its oxidized tail towards the water interface, while the aldehyde-terminated PoxnoPC orients its tail towards the bilayer's interior. nih.govtue.nl

These structural rearrangements lead to changes in membrane thickness and area per lipid. The inclusion of PazePC causes a more significant reduction in bilayer thickness compared to PoxnoPC. nih.govtue.nl Conversely, the average area per lipid decreases more substantially in bilayers containing PoxnoPC. nih.govtue.nl These alterations directly impact membrane permeability. An enhancement in permeability is observed with as little as 10-15% PazePC, whereas a higher concentration of 20% PoxnoPC is needed for a similar effect. nih.govtue.nl However, at concentrations above 20%, the permeability of bilayers with PazePC starts to decrease. nih.gov

The table below details the structural changes in POPC bilayers upon the introduction of its oxidized products:

Oxidized ProductConcentrationEffect on Bilayer ThicknessEffect on Average Area per LipidEffect on Permeability
PazePC 10-20%Stronger reduction than PoxnoPC. nih.govtue.nlDecrease, but less than PoxnoPC. nih.govtue.nlHigher than PoxnoPC in this range. nih.govtue.nl
PoxnoPC 10-20%Reduction, but less than PazePC. nih.govtue.nlStronger decrease than PazePC. nih.govtue.nlApparent enhancement at 20%. nih.govtue.nl
PazePC >20%--Reduced compared to 10-20% range. nih.gov

Mechanobiology of POPC-Containing Membranes: Response to Mechanical Stress and Mechanoporation

The mechanical properties of cell membranes are crucial for their function, and POPC-based models are frequently used to investigate how membranes respond to physical forces. nih.govnih.gov Mechanobiology studies how mechanical stress influences membrane structure and can lead to phenomena like mechanoporation, the formation of pores due to mechanical insult. nih.gov

Molecular dynamics simulations have been employed to study the failure of POPC bilayers under various tensile deformations. nih.gov When subjected to different strain paths (equibiaxial, uniaxial, etc.), the POPC membrane exhibits strain-state-dependent failure, with structural failure defined by the formation of a water bridge across the bilayer. nih.gov These studies are critical for developing more accurate models of cellular injury, such as in the context of traumatic brain injury. nih.gov

The response of POPC-containing membranes to mechanical stress is also dependent on their composition. nih.gov For instance, the inclusion of galactosylceramide lipids in a POPC bilayer increases its resistance to extension, as measured by the area compressibility modulus (KA). nih.gov Such membranes can withstand higher surface tensions before interdigitation and pore formation occur. nih.gov

Atomic force microscopy (AFM) is another powerful tool for probing the mechanical properties of membranes. nih.gov Studies on POPC bilayers containing high concentrations of cholesterol, mimicking the composition of eye lens membranes, have used AFM to measure properties like membrane roughness and rupture depth. nih.gov The roughness of the membrane was found to decrease with the addition of cholesterol up to a certain ratio, after which it increased again. nih.gov

The table below summarizes key mechanical properties of POPC-containing membranes under different conditions:

Membrane SystemMethodMeasured PropertyFinding
Pure POPC Bilayer Molecular DynamicsMechanoporationStrain-state dependent failure, with predictive equations derived for membrane failure from in-plane strains. nih.gov
POPC/Galactosylceramide Molecular DynamicsArea Compressibility (KA)Increased KA with galactosylceramide, indicating higher resistance to extension. nih.gov
POPC/Cholesterol Atomic Force MicroscopyMembrane Roughness (Rq)Rq decreases with increasing cholesterol up to a 1.5 mixing ratio, then increases. nih.gov
POPC/Cholesterol Atomic Force MicroscopyRupture DepthVaries with cholesterol concentration, showing different behaviors for initial and subsequent puncture events. nih.gov

POPC in Model Systems for Lipid-Related Disease Mechanisms (excluding clinical trials)

POPC is a vital component in creating model systems to investigate the molecular mechanisms of various lipid-related diseases, including atherosclerosis and non-alcoholic fatty liver disease (NAFLD).

In the context of atherosclerosis , a chronic inflammatory disease of the arteries, animal models are essential for research. nih.govdntb.gov.ua Murine models, such as the apolipoprotein E knockout (ApoE-/-) and the low-density lipoprotein receptor knockout (LDLR-/-), are widely used. nih.govsdu.dk These models, often fed specific diets, develop atherosclerotic lesions that share similarities with human pathology. nih.gov POPC is a key lipid in the lipoproteins that are central to the development of atherosclerosis.

Research into non-alcoholic fatty liver disease (NAFLD) , which can progress to more severe conditions like non-alcoholic steatohepatitis (NASH), also relies heavily on animal models. nih.gov These models often involve dietary or genetic manipulations to induce the key features of the disease, such as fat accumulation in the liver (steatosis). nih.govnih.gov While direct studies on POPC's role are part of the broader investigation into lipid metabolism, the link between persistent organic pollutants (POPs) and NAFLD has been explored in morbidly obese patients, a population at high risk. nih.gov

Furthermore, POPC is used in creating realistic models of the human brain membrane to study neurodegenerative disorders like Alzheimer's disease. rsc.orgrsc.org By comparing pure POPC membranes to more complex, heterogeneous models that mimic the lipid composition of healthy and diseased brains, researchers can investigate how changes in lipid makeup affect membrane properties like thickness, area per lipid, and lipid tail order. rsc.orgrsc.org For example, the addition of 50% cholesterol to a POPC membrane significantly increases its thickness and decreases the area per lipid, demonstrating the condensing effect of cholesterol. rsc.org

The following table provides an overview of how POPC is utilized in different disease models:

Disease ModelSystem TypeRole of POPCKey Findings/Observations
Atherosclerosis Murine models (ApoE-/-, LDLR-/-) nih.govsdu.dkA primary component of lipoproteins involved in plaque formation.These models develop complex vascular lesions comparable to human ones, especially on specific diets. nih.gov
Non-alcoholic Fatty Liver Disease (NAFLD) Animal and in vitro models nih.govA key lipid in the metabolic pathways disrupted in NAFLD.Animal models can replicate features like steatosis and inflammation, crucial for studying disease progression. nih.gov
Alzheimer's Disease Molecular Dynamics Simulations rsc.orgrsc.orgBase component for constructing realistic brain membrane models.Heterogeneity in lipid composition, moving beyond simple POPC models, significantly alters membrane structural and dynamical properties. rsc.orgrsc.org

Future Directions and Emerging Research Avenues for 1 Palmitoyl 2 Oleoylphosphatidylcholine

Development of Advanced POPC-based Hybrid Membrane Systems

The next generation of model membranes involves the creation of sophisticated hybrid systems where POPC is combined with other molecules, such as block copolymers, to generate vesicles with enhanced and tunable properties. These hybrid vesicles, or lipopolymersomes, merge the biocompatibility of lipids with the superior mechanical stability and chemical versatility of polymers. rsc.orgnih.gov

Research has shown that incorporating amphiphilic block copolymers like poly(1,2-butadiene-block-ethylene oxide) (PBd-b-PEO) or poly(ethylene glycol)-b-poly(dimethylsiloxane)-b-poly(ethylene glycol) (PEG-b-PDMS-b-PEG) into POPC bilayers creates membranes with modified characteristics. rsc.orgchemrxiv.org Studies on these hybrid giant unilamellar vesicles (GUVs) reveal that increasing the polymer fraction can decrease membrane fluidity and alter permeability. nih.govchemrxiv.orgresearchgate.net For example, a higher content of PBD-b-PEO in POPC hybrid vesicles significantly reduces the passive release of encapsulated contents compared to pure liposomes. nih.gov

A key area of investigation is the miscibility and phase behavior of these lipid-polymer mixtures. While often homogeneously mixed, it is possible to induce phase separation, creating distinct lipid-rich and polymer-rich domains within a single vesicle. acs.org This can be achieved by methods such as biotinylating one component and cross-linking it with a protein like NeutrAvidin, leading to controlled domain patterns. acs.org The ability to create such heterogeneous surfaces is crucial for developing "patchy" vesicles, which are promising platforms for targeted drug delivery and advanced biosensors. acs.orgarxiv.org These advanced hybrid systems offer a powerful toolkit for constructing intricate membrane architectures that mimic the complexity of cellular structures. rsc.org

Properties of POPC-Block Copolymer Hybrid Membranes

Block CopolymerKey FindingsPotential Applications
Poly(1,2-butadiene)-b-poly(ethylene oxide) (PBd-b-PEO)Forms stable hybrid GUVs with POPC. Increasing polymer fraction decreases membrane fluidity but can lead to phase separation and domain formation. chemrxiv.orgresearchgate.netacs.orgTargeted delivery, controlled release, environmental detection assays. nih.govacs.org
Poly(ethylene glycol)-b-poly(dimethylsiloxane)-b-poly(ethylene glycol) (PEG-b-PDMS-b-PEG)The diffusion coefficient of the polymer probe in the hybrid membrane is influenced by the polymer's molecular weight and concentration. rsc.orgConstruction of intricate membranes mimicking cellular structures. rsc.org

Integration of Multi-Scale Computational and Experimental Approaches

A powerful trend in membrane research is the deep integration of computational modeling with experimental validation. Molecular dynamics (MD) simulations, at both all-atom and coarse-grained levels, have become indispensable for providing molecular-level insights into the behavior of POPC membranes that are often inaccessible to direct experimental observation. youtube.comnih.gov

Future research will increasingly rely on this synergistic relationship. For instance, MD simulations are used to investigate the strain-dependent failure of POPC bilayers, providing data to develop more accurate models for phenomena like traumatic brain injury. nih.gov Similarly, simulations are crucial for understanding the initial stages of processes like electroporation, revealing how factors like cholesterol content and phospholipid headgroups influence the formation of water pores in POPC-containing membranes. rsc.org

However, the validity of these simulations hinges on the accuracy of the underlying force fields. acs.org A significant research effort is dedicated to refining these force fields by rigorously comparing simulation results with high-precision experimental data from techniques like NMR spectroscopy and X-ray scattering. nih.govacs.org For example, studies comparing different force fields' ability to model POPC-cholesterol interactions have revealed that no single force field perfectly captures all properties, highlighting the need for continued development. nih.govacs.org This iterative process of simulation, experimental comparison, and model refinement is essential for building predictive models of complex biological membranes. arxiv.orgacs.org By combining the strengths of both approaches, researchers can gain a more complete and accurate picture of the structure and dynamics of POPC membranes. acs.org

Comparison of Computational and Experimental Approaches for POPC Membranes

MethodStrengthsComplementary Techniques
Molecular Dynamics (MD) SimulationsProvides atomic-level detail on lipid interactions, membrane deformation, and protein dynamics. nih.govnih.govNMR Spectroscopy, X-ray/Neutron Scattering, Fluorescence Microscopy. nih.govacs.org
NMR SpectroscopyMeasures key parameters like C-H bond order parameters and lipid diffusion coefficients with high accuracy. nih.govMD simulations for interpreting structural ensembles. nih.gov
X-ray/Neutron Scattering (SAXS/SANS)Determines structural parameters like bilayer thickness and area per lipid. acs.orgMD simulations for building and refining electron density profile models. acs.org
Fluorescence MicroscopyAllows direct visualization of GUVs and lipid domains in real-time. nih.govPhase-field models and MD simulations to understand domain dynamics. arxiv.org

Elucidating the Complex Interplay of POPC with Other Membrane Components in Biological Processes

Biological membranes are crowded and complex mixtures of various lipids and proteins. A major future direction is to unravel the intricate interactions between POPC and these other components, which are critical for cellular function. Research is moving beyond simple binary systems to explore multi-component mixtures that better reflect the diversity of real cell membranes.

The interaction between POPC and cholesterol is a classic example that continues to yield new insights. Molecular dynamics simulations show that increasing cholesterol concentration in a POPC bilayer leads to increased thickness, lipid packing order, and surface hydrophobicity, while decreasing lipid mobility. nih.gov These changes, in turn, affect how proteins and peptides interact with the membrane. nih.govresearchgate.net For example, the presence of cholesterol in POPC membranes can enhance the binding of the human islet amyloid polypeptide (hIAPP), which is implicated in type II diabetes. nih.gov

The interplay of POPC with other phospholipids (B1166683) is also crucial. Studies on ternary mixtures of POPC, the saturated lipid dipalmitoylphosphatidylcholine (DPPC), and cholesterol reveal preferential interactions, with cholesterol-saturated lipid interactions being more favorable than those with unsaturated lipids like POPC. rsc.org This provides a molecular basis for the formation of liquid-ordered and liquid-disordered phases in cell membranes. rsc.org Furthermore, the interaction of POPC with charged lipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS) or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) is critical for modulating the binding of peptides and proteins, such as the antimicrobial peptide LL-37 or the HIV-associated peptide PAP248-286. nih.govnih.gov Understanding these specific lipid-protein and lipid-lipid interactions within complex POPC-containing mixtures is key to deciphering the mechanisms of membrane protein function and cellular signaling. acs.orgnih.gov

Bioengineering Applications of POPC in Non-Clinical Research

The unique properties of POPC make it a highly valuable material for a range of bioengineering applications in a non-clinical research context, particularly in the creation of artificial systems that mimic cellular functions.

Synthetic Cell Models: POPC is a fundamental building block for the bottom-up construction of synthetic cells and protocells. acs.orgnih.gov Giant unilamellar vesicles (GUVs) made from POPC and its mixtures serve as cell-sized compartments for reconstituting cellular processes in a controlled environment. nih.govacs.orgresearchgate.net Researchers use these POPC-based GUVs to study everything from the physics of membrane deformation to the encapsulation and function of complex biological machinery, such as cell-free protein expression systems. researchgate.netjove.com New methods are being developed for the high-throughput assembly of these synthetic cells, enabling more complex experiments in synthetic biology. nih.gov

Biosensors: POPC is integral to the development of novel biosensors based on solid-supported lipid bilayers (SLBs). nih.govresearchgate.net In these devices, a POPC-based membrane is assembled on a solid substrate, such as silica (B1680970) or gold, creating a stable and biocompatible interface for detecting molecular interactions. nih.govresearchgate.net These platforms can incorporate membrane receptors, like the ACE2 receptor for coronavirus, allowing for the label-free electrical detection of virus or drug interactions. acs.org The fluidity of the POPC bilayer is a key feature, allowing for the mobility and self-organization of embedded receptor molecules, which is crucial for sensor function. researchgate.net

Nanodiscs: POPC is widely used in Nanodisc technology, which provides a soluble, detergent-free membrane mimetic for studying individual membrane proteins. nih.govnih.gov Nanodiscs consist of a small patch of a POPC bilayer encircled by a "belt" of membrane scaffold proteins. nih.govcube-biotech.com This system allows for the stabilization of membrane proteins in a native-like lipid environment, facilitating detailed structural and functional studies using techniques like NMR spectroscopy that are difficult to perform on proteins in larger vesicles or detergent micelles. nih.govnih.govmdpi.com Pre-assembled POPC nanodiscs are commercially available, simplifying their use for applications like cell-free protein synthesis and ligand binding assays. cube-biotech.comcube-biotech.com

Non-Clinical Bioengineering Applications of POPC

ApplicationDescriptionKey Advantage of Using POPC
Synthetic Cell Models (GUVs)Cell-sized vesicles used to encapsulate and study biological processes in a controlled, artificial environment. acs.orgnih.govForms stable, fluid bilayers that mimic the basic structure of a cell membrane. nih.gov
Biosensors (Supported Lipid Bilayers)A lipid bilayer assembled on a solid support, used as a platform to detect molecular binding events. nih.govresearchgate.netCreates a robust, fluid, and biocompatible surface for immobilizing receptor proteins. nih.govacs.org
NanodiscsSoluble, nanoscale lipid bilayers used to stabilize individual membrane proteins for structural and functional studies. nih.govmdpi.comProvides a native-like, detergent-free environment that preserves protein structure and function. nih.gov

Q & A

Q. How is the structural integrity and purity of POPC verified in experimental studies?

POPC purity and structural verification involve multiple analytical techniques:

  • Thin-Layer Chromatography (TLC) ensures a single lipid species with no lyso-PC contamination, which can form during careless extraction .
  • Mass Spectrometry (MS) confirms molecular weight ([M+H]+ = 760.076–761.0 amu) and fatty acid composition (50% 16:0, 50% 18:1) .
  • Phosphorus Assay quantifies phospholipid content, while GC/FID analyzes fatty acid methyl esters (FAME) to validate acyl chain ratios .

Q. What methods are recommended for preparing POPC-based model membranes for biophysical studies?

  • Lipid Vesicle Preparation : Mix POPC with detergents (e.g., sodium cholate) and use Amberlite® XAD®-2 beads for detergent removal. Dialyze against HEPES buffer (pH 7.5, 150 mM NaCl) to form unilamellar vesicles .
  • Bilayer Formation for Simulations : Use CHARMM-GUI Membrane Builder to pre-equilibrate POPC bilayers with 16–18 lipid molecules per transmembrane peptide, ensuring homogeneity .

Q. How does POPC’s phase behavior differ from saturated phosphatidylcholines (e.g., DPPC)?

  • POPC’s mixed acyl chains (16:0–18:1) reduce phase transition temperatures compared to saturated analogs. For example, equimolar mixtures of DPPC and POPC quenched at 23°C show smooth fracture faces, while POPC alone exhibits disordered phases at lower temperatures .
  • Differential Scanning Calorimetry (DSC) can quantify phase transitions, with POPC’s fluid-phase dynamics enabling faster lipid diffusion .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations resolve contradictions in POPC membrane dynamics observed via experimental techniques?

  • Time-Scale Integration : MD simulations (e.g., using CHARMM36 force fields) reconcile discrepancies between EPR (nanosecond timescale) and fluorescence recovery after photobleaching (FRAP, microsecond timescale). For example, simulations show that transmembrane peptides (e.g., Ac-K2L24K2-amide) increase POPC order parameters by ~8°C-equivalent, aligning with EPR data .
  • Oxygen Permeability : Saturation-recovery EPR detects reduced oxygen transport in POPC-peptide systems, which MD attributes to peptide-induced voids and restricted gauche-trans isomerization .

Q. What experimental strategies minimize artifacts when quantifying POPC in biological samples (e.g., cell membranes)?

  • Sample Preparation : Homogenize tissues/cells in cold PBS, centrifuge at 4°C to remove insoluble debris, and avoid prolonged extraction to prevent lyso-PC formation .
  • Background Correction : Use duplicate assays with blank controls (e.g., cholate-free buffers) to subtract nonspecific signals in colorimetric phosphatidylcholine assays .

Q. How does POPC’s acyl chain asymmetry influence its role in enzymatic assays (e.g., phospholipase A2)?

  • Substrate Specificity : Snake venom PLA2 preferentially hydrolyzes the sn-2 acyl chain (18:1 in POPC), releasing oleic acid. Use TLC or LC-MS to monitor lyso-PC formation .
  • Membrane Packing Effects : POPC’s unsaturated 18:1 chain increases membrane fluidity, enhancing PLA2 accessibility compared to saturated PCs. Control experiments with DMPC (14:0) can isolate packing effects .

Q. What computational approaches predict POPC’s interactions with amphiphilic molecules (e.g., drugs, PFAS)?

  • Docking Simulations : AutoDock Vina or MolView models POPC-C6O4 (a perfluoroalkyl substance) interactions, revealing binding affinities at the membrane interface .
  • Free Energy Calculations : Umbrella sampling or MM/PBSA in MD simulations quantify partitioning of molecules (e.g., C6O4) into POPC bilayers, validated by experimental fluorescence quenching .

Q. How do POPC-containing membranes modulate protein function in structural biology studies?

  • Cryo-EM Sample Preparation : POPC’s fluid-phase stability at 25–37°C supports membrane protein reconstitution. Use lipid:protein ratios ≥10:1 to prevent denaturation .
  • Allosteric Regulation : POPC’s 18:1 chain provides flexibility for conformational changes in GPCRs (e.g., dopamine D2 receptor), as shown by MD simulations using CHARMM36 lipid parameters .

Methodological Notes

  • Troubleshooting Contradictions : If POPC purity assays (e.g., TLC vs. GC/FID) yield conflicting results, cross-validate with phosphorus assays and MS to rule out oxidation or hydrolysis .
  • Advanced MD Parameters : For accurate POPC simulations, use a 150 mM NaCl concentration, TIP3P water models, and 100+ ns trajectories to equilibrate lipid-peptide systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.